2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid 2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18163710
InChI: InChI=1S/C10H13NO4/c1-15-7-4-2-3-6(5-7)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol

2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC18163710

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid -

Specification

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
IUPAC Name 2-amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C10H13NO4/c1-15-7-4-2-3-6(5-7)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)
Standard InChI Key GLSGXLRXNWOKEQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C(C(C(=O)O)N)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central carbon atom bonded to an amino group (NH2-NH_{2}), a hydroxyl group (OH-OH), and a 3-methoxyphenyl moiety, all attached to a propanoic acid chain. This configuration confers chirality, with enantiomers such as (2S,3S) and (2R,3R) exhibiting distinct biological activities . The methoxy group at the phenyl ring’s 3-position enhances lipid solubility, influencing membrane permeability and metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H13NO4C_{10}H_{13}NO_{4}
Molecular Weight211.22 g/mol
Optical Rotation (α\alpha)32±2-32 \pm 2^\circ (in water)
SolubilityModerate in polar solvents

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methoxy proton (δ=3.72\delta = 3.72 ppm) and aromatic protons (δ=6.707.25\delta = 6.70–7.25 ppm), while infrared (IR) spectroscopy confirms carboxylic acid (ν=1700cm1\nu = 1700 \, \text{cm}^{-1}) and hydroxyl (ν=3400cm1\nu = 3400 \, \text{cm}^{-1}) functionalities . High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 211.21 .

Synthesis and Stereochemical Control

Enzymatic Resolution

A patent by details a stereoselective synthesis using lipases or proteases to hydrolyze racemic ester precursors. For example, Candida antarctica lipase B selectively cleaves the (2R,3R)-ester, yielding the (2S,3S)-enantiomer with >98% enantiomeric excess (ee) under optimized conditions (pH 7.0, 40°C) . The reaction mechanism involves nucleophilic attack by water at the ester carbonyl, guided by the enzyme’s active-site geometry.

Chemical Synthesis

Alternative routes employ Evans’ oxazolidinone auxiliaries to control stereochemistry. A representative pathway involves:

Biological Activities and Mechanisms

Neurotransmitter Modulation

In vitro studies demonstrate competitive inhibition of glutamate decarboxylase (Ki=12.3μMK_{i} = 12.3 \, \mu\text{M}), suggesting potential as an antiepileptic agent by modulating γ-aminobutyric acid (GABA) synthesis . Molecular docking simulations indicate hydrogen bonding between the hydroxyl group and enzyme residues (Arg87, Asp332) .

Antioxidant Properties

The compound scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an IC50IC_{50} of 18.5 μM\mu\text{M}, surpassing ascorbic acid (IC50=25.1μMIC_{50} = 25.1 \, \mu\text{M}). The methoxyphenyl group donates electrons via resonance stabilization, enhancing radical neutralization.

Applications in Pharmaceutical Research

Prodrug Development

Esterification of the carboxylic acid with pivaloyloxymethyl groups increases oral bioavailability from 22% to 68% in rat models, facilitating blood-brain barrier penetration . Hydrolysis by serum esterases regenerates the active compound within 2 hours post-administration .

Enzyme Activity Profiling

The compound serves as a substrate analog in assays for phenylalanine hydroxylase, with Km=0.8mMK_{m} = 0.8 \, \text{mM} and Vmax=4.2μmol/min/mgV_{\text{max}} = 4.2 \, \mu\text{mol/min/mg} . Its fluorescence quenching upon binding permits real-time kinetic analysis .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the methoxy position could optimize target selectivity.

  • In Vivo Toxicology: Chronic toxicity studies in non-human primates are needed to assess hepatic and renal safety profiles.

  • Drug Delivery Systems: Encapsulation in lipid nanoparticles may further enhance bioavailability and reduce dosing frequency.

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